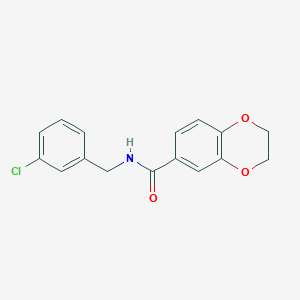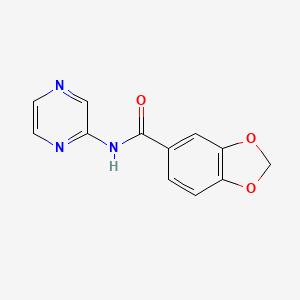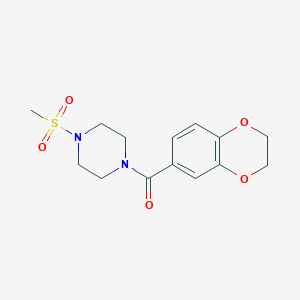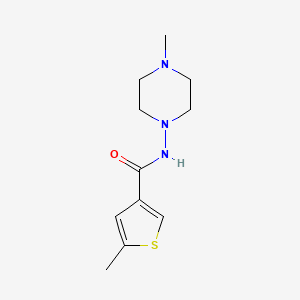
N-(3-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
描述
N-(3-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD3705F, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(3-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, as well as the inhibition of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(3-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. Additionally, this compound has been found to exhibit low toxicity in animal studies, making it a potentially safe candidate for further investigation.
However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several potential future directions for research involving N-(3-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate further investigation of its potential applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more extensive animal studies to assess the safety and efficacy of this compound in vivo.
科学研究应用
N-(3-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential applications in various areas of scientific research. One such area is cancer research, where this compound has been found to exhibit anti-tumor activity in vitro. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-3-1-2-11(8-13)10-18-16(19)12-4-5-14-15(9-12)21-7-6-20-14/h1-5,8-9H,6-7,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCAKZJMJBZLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)



![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)


![3-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181128.png)

![N-[2-(methylthio)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181148.png)

![4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4181183.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)